molecular formula C19H14O2S B12648880 Thioaurin CAS No. 1401-63-4

Thioaurin

Cat. No.: B12648880
CAS No.: 1401-63-4
M. Wt: 306.4 g/mol
InChI Key: CDKRLVLHRIEWSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Thioaurin, more commonly known in scientific literature as Thiourea, is an organosulfur compound with the formula SC(NH2)2, structurally analogous to urea where the oxygen atom is replaced by sulfur . This versatile reagent is a fundamental building block in organic synthesis and a privileged scaffold in medicinal chemistry, making it invaluable for pharmaceutical research and development . Its key research value lies in its ability to establish stable hydrogen bonds with biological targets, facilitating the study of ligand-receptor interactions and the stabilization of bioactive conformations . In drug discovery, the thiourea motif is found in a broad spectrum of bioactive compounds and approved drugs, contributing to activities including antiviral (e.g., as part of protease inhibitors), anticancer (e.g., in kinase inhibitors like Sorafenib), antibacterial, anti-inflammatory, and anti-convulsant effects . Recent studies highlight its application in designing novel antimicrobial agents, with derivatives showing potent activity against multi-drug resistant pathogens and demonstrating anti-biofilm properties . Beyond pharmaceuticals, Thiourea serves critical roles in other research fields. It acts as a precursor to heterocycles like pyrimidines and thiazoles, a mild reducing agent in the workup of ozonolysis reactions, a source of sulfide in the synthesis of thiols and metal sulfide complexes, and a lixiviant in metallurgical studies . In materials science, it is used in the fabrication of optical nanosensors and has historical applications in textile processing and electroplating . This product is intended for laboratory research purposes only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications, nor for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1401-63-4

Molecular Formula

C19H14O2S

Molecular Weight

306.4 g/mol

IUPAC Name

4-[(4-hydroxyphenyl)-(4-sulfanylphenyl)methylidene]cyclohexa-2,5-dien-1-one

InChI

InChI=1S/C19H14O2S/c20-16-7-1-13(2-8-16)19(14-3-9-17(21)10-4-14)15-5-11-18(22)12-6-15/h1-12,20,22H

InChI Key

CDKRLVLHRIEWSW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=O)C=CC1=C(C2=CC=C(C=C2)O)C3=CC=C(C=C3)S

Origin of Product

United States

Molecular and Cellular Mechanisms of Action of Dithiolopyrrolones Relevant to Thioaurin

Inhibition of Nucleic Acid Synthesis in Prokaryotic and Eukaryotic Systems

Early studies on dithiolopyrrolones focused on their impact on the synthesis of macromolecules, particularly RNA and protein. wikipedia.orgnih.govnih.govnih.govneobioscience.com

Effects on Bacterial and Yeast RNA Polymerases (I, II, and III)

Thiolutin (B1682880) has been shown to inhibit macromolecular synthesis in both bacterial (Escherichia coli) and yeast (Saccharomyces cerevisiae) cells. wikipedia.orgnih.govnih.govnih.govneobioscience.com In Saccharomyces cerevisiae, thiolutin at concentrations of 2–4 µg/mL was found to completely inhibit both RNA and protein synthesis in whole cells and spheroplasts. wikipedia.orgnih.govneobioscience.com The inhibition of RNA synthesis was immediate, while the effect on protein synthesis was more gradual. wikipedia.orgnih.gov Studies using partially purified yeast RNA polymerases I, II, and III in vitro demonstrated a strong inhibitory effect of thiolutin on all three enzymes, supporting the hypothesis that it inhibits DNA-dependent RNA polymerases in yeast. wikipedia.orgnih.govnih.govuni.luscitoys.comnorman-network.com

In E. coli, thiolutin at a concentration of 5 µg/mL also rapidly arrested the incorporation of radioactive precursors for DNA, RNA, and protein synthesis. wikipedia.org However, in vitro studies with E. coli RNA polymerase did not detect significant activity for thiolutin, leading to conflicting results regarding bacterial RNA polymerase as a direct target. wikipedia.orgnih.govnih.gov

Nuances and Controversies in Direct RNA Polymerase Targeting

Despite the observed inhibition of RNA synthesis in whole cells, the direct targeting of RNA polymerases by dithiolopyrrolones, particularly in bacteria, has been a subject of controversy. wikipedia.orgnih.govnih.govuni.luscitoys.comnorman-network.com While thiolutin strongly inhibited yeast RNA polymerases in vitro, studies with bacterial RNA polymerase showed weak or no inhibition. wikipedia.orgnih.govnih.gov This discrepancy raised doubts about whether RNA polymerase is the primary target of thiolutin in bacteria. wikipedia.orgnih.govnih.gov

More recent research suggests that while in vivo effects of thiolutin may be complex and involve multiple pathways, including metal chelation and oxidative stress, direct inhibition of RNA polymerase II in vitro is possible under specific conditions. uni.luscitoys.comnorman-network.comncpsb.org.cn This inhibition requires the appropriate reduction of thiolutin and the presence of Mn²⁺. uni.luscitoys.comnorman-network.comncpsb.org.cn The inhibitory activity is abrogated when template DNA is pre-bound to the polymerase or in the presence of excess DTT. uni.luscitoys.comnorman-network.comncpsb.org.cn These findings indicate that thiolutin can directly inhibit RNA polymerase II transcription initiation through a mechanism distinct from known inhibitors. uni.luscitoys.comnorman-network.comncpsb.org.cn

Inhibition of Ribonucleic Acid (RNA) and Protein Synthesis in Whole Cells and Spheroplasts

As noted, a prominent effect of thiolutin in whole cells and spheroplasts of Saccharomyces cerevisiae is the complete shutdown of both RNA and protein synthesis at concentrations as low as 2–4 µg/mL. wikipedia.orgnih.govneobioscience.com The inhibition of RNA synthesis is immediate, suggesting a rapid impact on transcription. wikipedia.orgnih.gov Although protein synthesis is also inhibited, this effect appears more gradual, potentially as a consequence of reduced mRNA availability due to transcription inhibition. wikipedia.orgnih.gov In E. coli, similar rapid arrest of incorporation of precursors into DNA, RNA, and protein was observed with thiolutin treatment. wikipedia.org

Modulation of Deubiquitinating Enzymes (DUBs) by Dithiolopyrrolones

Beyond their effects on nucleic acid synthesis, dithiolopyrrolones have been found to modulate the activity of deubiquitinating enzymes (DUBs), particularly those belonging to the JAB1/MPN/Mov34 (JAMM) metalloprotease family. invivochem.cnuni.lunih.govscholaris.cauni.lumdpi.comncpsb.org.cn

Zinc Chelation as a Mechanism for JAB1/MPN/Mov34 (JAMM) Metalloprotease Inhibition

Studies have revealed that the reduced form of thiolutin acts as an inhibitor of JAMM domain-containing proteases. invivochem.cnuni.lumdpi.comncpsb.org.cndntb.gov.ua This inhibition is attributed to the ability of reduced thiolutin to chelate zinc ions. invivochem.cnuni.luscholaris.cauni.lumdpi.comncpsb.org.cndntb.gov.ua JAMM metalloproteases utilize a catalytic zinc ion in their active site to cleave ubiquitin or Nedd8 conjugates. uni.lumdpi.com By complexing with this catalytic zinc ion, reduced thiolutin inhibits the enzymatic activity of these proteases. invivochem.cnuni.luscholaris.cauni.lumdpi.comncpsb.org.cndntb.gov.ua This mechanism of action involving metal chelation is unique among antibiotics. nih.gov

Inhibition Profile and Specificity Against JAMM Metalloproteases (e.g., Rpn11, Csn5, AMSH, BRCC36, PSMD14)

Thiolutin has been identified as a general inhibitor of several JAMM metalloproteases. invivochem.cnuni.luscholaris.cauni.lumdpi.comncpsb.org.cn These include Rpn11 (also known as PSMD14), a deubiquitinating enzyme of the 19S proteasome, Csn5 (also known as JAB1), the deneddylase of the COP9 signalosome, AMSH, which regulates ubiquitin-dependent sorting, and BRCC36, a K63-specific deubiquitinase. invivochem.cnuni.luscholaris.cauni.lumdpi.comncpsb.org.cn

Inhibition studies have provided IC50 values for thiolutin against several of these enzymes.

JAMM MetalloproteaseIC50 (µM)Source
Rpn11 (PSMD14)0.53 uni.luscholaris.cauni.lu
Csn5 (JAB1)6.16 uni.luscholaris.cauni.lu
AMSH3.96 - 4 invivochem.cnuni.luscholaris.cauni.lu
BRCC360.79 uni.luscholaris.cauni.lu

These data indicate that thiolutin inhibits these JAMM proteases with varying potencies, suggesting a degree of specificity within this enzyme family. invivochem.cnuni.luscholaris.cauni.lu The inhibitory activity against JAMM proteases requires thiolutin to be in its reduced dithiol form. invivochem.cnuni.lumdpi.com

Interactions with Cellular Redox Systems

Cellular redox systems, particularly the thioredoxin and glutaredoxin systems, play crucial roles in maintaining intracellular redox balance and regulating various cellular processes. nih.govnih.govnih.gov These systems involve thiol-disulfide exchange reactions. nih.govresearchgate.net The disulfide bridge present in the dithiolopyrrolone core structure is a key feature that may influence their interaction with these redox pathways. nih.govnih.gov

The thioredoxin system, comprising thioredoxin, thioredoxin reductase, and NADPH, and the glutaredoxin system, involving glutaredoxin, glutathione (B108866) reductase, glutathione, and NADPH, are central to reducing disulfide bonds in target proteins. nih.govresearchgate.netunivr.itmdpi.com This reductive activity can activate or deactivate enzymes and influence signaling pathways. nih.govcore.ac.uk Dithiolopyrrolones, with their internal disulfide bond, could potentially interact with these systems. Such interactions might involve the reduction of the dithiolopyrrolone disulfide bond by thioredoxin or glutaredoxin, leading to a reduced, potentially more reactive, form of the compound, or conversely, the dithiolopyrrolone could interfere with the normal function of these redox systems. While the general roles of thioredoxin and glutaredoxin in reductive activation are well-established researchgate.netunivr.itmdpi.com, specific detailed studies explicitly demonstrating the reductive activation of Thioaurin by these systems were not extensively found in the provided search results. However, the presence of the disulfide bond in this compound suggests a potential for such interactions within the cellular redox environment.

Oxidative stress occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the ability of the cell to detoxify them. researchgate.netfrontiersin.org Metal ions, such as Mn2+, Cu2+, and Zn2+, are deeply involved in cellular redox homeostasis and can contribute to or protect against oxidative stress. uark.edunih.govfrontiersin.orgsymc.edu.cnnih.govrsc.org Some metal ions can catalyze the formation of reactive oxygen species through Fenton-like reactions. symc.edu.cn The interaction of compounds with metal ions can therefore influence the cellular oxidative state. Dithiolopyrrolones, including thiolutin, have been noted to possess chelating properties ebi.ac.uk, suggesting they can bind to metal ions. This ability to chelate metal ions could potentially perturb cellular metal ion homeostasis, indirectly leading to oxidative stress or interfering with metalloenzymes crucial for antioxidant defense or other cellular processes. uark.edunih.govrsc.org While the general link between metal ions, oxidative stress, and chelating agents is recognized uark.edunih.govfrontiersin.orgsymc.edu.cnnih.govrsc.org, specific research detailing how this compound's interaction with particular metal ions induces oxidative stress was not prominently featured in the search results. Studies on related dithiolopyrrolones or compounds with similar chelating features might provide further insights into this potential mechanism.

Role of Thioredoxin and Glutaredoxin Redox Systems in Reductive Activation

Comparative Cellular Permeability and Biological Oxidation Characteristics of this compound

Information specifically detailing the comparative cellular permeability of this compound or providing extensive data on its biological oxidation characteristics is limited within the scope of the provided search results.

General concepts regarding cellular permeability relate to the ability of substances to pass through cell membranes, a property influenced by factors such as molecular size, lipophilicity, and the presence of transport mechanisms. While the biological activity of this compound and related dithiolopyrrolones implies a degree of cellular uptake, specific comparative data on how readily this compound permeates different cell types compared to other compounds is not available in the provided text.

Biosynthesis of Thioaurin and the Dithiolopyrrolone Scaffold

Microbial Producers of Thioaurin and Related Dithiolopyrrolones

Dithiolopyrrolones, including compounds related to this compound like thiolutin (B1682880), aureothricin (B1665326), and holomycin (B130048), are produced by a diverse range of bacteria, predominantly within the Actinomycetes class. nih.govresearchgate.netresearchgate.netdntb.gov.ua

Production by Streptomyces luteosporeus and other Streptomyces strains

Streptomyces species are well-established producers of dithiolopyrrolone antibiotics. Thiolutin and aureothricin, for instance, were isolated from Streptomyces strains. nih.govpnas.org Streptomyces clavuligerus, an important industrial strain known for producing clavulanate and cephem antibiotics, also produces the N-acylated dithiolopyrrolone antibiotic holomycin. pnas.org Another study demonstrated the production of thiolutin and aureothricin by Streptomyces sp. MBN2-2, where the production was induced by the addition of certain phytochemicals like hibiscus acid dimethyl ester and hydroxycitric acid 1,3-dimethyl ester to the culture media. kib.ac.cn This induction appears to be related to changes in iron concentration levels. kib.ac.cn

Identification in Saccharothrix algeriensis and other Actinomycetes

Beyond Streptomyces, other Actinomycetes are significant producers of dithiolopyrrolones. Saccharothrix algeriensis NRRL B-24137 is an actinobacterium known for its ability to produce a variety of dithiolopyrrolone derivatives, including thiolutin. oup.comnih.govnih.govoup.comnih.gov Studies involving precursor-directed biosynthesis with S. algeriensis have shown that adding different organic acids to the culture medium can lead to the production of novel dithiolopyrrolone analogs such as valeryl-pyrrothine, benzoyl-pyrrothine, demethyl-benzoyl-pyrrothine, and formoyl-pyrrothine. nih.govoup.comresearchgate.net Holomycin has also been isolated from Saccharothrix algeriensis after feeding with cystine. nih.gov Other Actinomycetes, such as Saccharothrix sp. SA 233, have also been reported to produce new dithiolopyrrolone antibiotics like iso-butyropyrrothine and thiolutine. nih.gov

Genome Mining for Dithiolopyrrolone-Biosynthetic Gene Clusters in Actinomycetes and other Bacteria (e.g., Yersinia ruckeri, Pseudoalteromonas sp. SANK 73390)

Genome mining has been instrumental in identifying the gene clusters responsible for dithiolopyrrolone biosynthesis in various bacteria. The biosynthetic gene cluster for holomycin was identified in Streptomyces clavuligerus through genome sequencing and bioinformatic analysis. pnas.orgresearchgate.netpnas.org Similarly, a dithiolopyrrolone cluster was identified in the fish pathogen Yersinia ruckeri ATCC29473 using a genome-mining approach, and holomycin production was confirmed in this bacterium. nih.govdntb.gov.uamdpi.comtandfonline.com The marine bacterium Pseudoalteromonas sp. SANK 73390 is known to produce thiomarinols, which contain a dithiolopyrrolone core linked to a marinolic acid moiety. nih.govresearchgate.net The gene cluster for thiomarinol (B140439) in Pseudoalteromonas sp. SANK 73390 was uncovered through whole-genome sequencing and is uniquely encoded by two independent pathways for pseudomonic acid and pyrrothine on a novel plasmid. researchgate.netdntb.gov.uanih.govnih.govmdpi.com Genome mining efforts have revealed that biosynthetic gene clusters (BGCs) involved in producing antimicrobial compounds like holomycin are present in various bacteria, including other Pseudoalteromonas species. researchgate.net A putative dithiolopyrrolone biosynthetic pathway was also identified in Saccharothrix algeriensis NRRL B-24137 through bioinformatics analysis of its gene cluster. nih.gov Genome neighborhood network analysis of characterized and orphan dithiolopyrrolone gene clusters suggests a unified mechanism for their biosynthesis involving an iterative-acting NRPS and conserved tailoring enzymes. acs.orgacs.org

Here is a table summarizing some microbial producers and the dithiolopyrrolones they produce:

MicroorganismDithiolopyrrolones ProducedReferences
Streptomyces clavuligerusHolomycin, N-propionyl holothin nih.govpnas.orgpnas.orgnih.gov
Streptomyces sp. (pimprina)Aureothricin, thiolutin, iso-butyropyrrothine nih.gov
Streptomyces sp. MBN2-2Thiolutin, Aureothricin kib.ac.cn
Streptomyces sp. CB02980Pyrroloformamides (including new congeners C and D) acs.orgacs.org
Saccharothrix algeriensisThiolutin, holomycin, senecioyl-, tigloyl-, isobutyryl-, butanoyl- DTP, valeryl-pyrrothine, benzoyl-pyrrothine, demethyl-benzoyl-pyrrothine, formoyl-pyrrothine, iso-hexanoyl-pyrrothine nih.govoup.comnih.govnih.govoup.comnih.govresearchgate.net
Saccharothrix sp. SA 233Iso-butyropyrrothine, thiolutine, three new dithiolopyrrolones nih.gov
Yersinia ruckeriHolomycin nih.govdntb.gov.uamdpi.comtandfonline.com
Pseudoalteromonas sp. SANK 73390Thiomarinols nih.govresearchgate.netdntb.gov.uanih.govnih.govmdpi.com
Pseudoalteromonas halotoleransHolomycin nih.govmdpi.com
Xenorhabdus sp.Xenorhabdins nih.gov

Elucidation of Biosynthetic Pathways and Key Enzymatic Steps

The biosynthesis of the dithiolopyrrolone core is a fascinating process involving the assembly and modification of amino acid precursors.

Cysteine Residue Incorporation via Non-Ribosomal Peptide Synthetase (NRPS) Mechanisms

Research indicates that the bicyclic dithiolopyrrolone scaffold is biosynthesized from two cysteine building blocks. researchgate.netbiorxiv.org This process involves a non-ribosomal peptide synthetase (NRPS) mechanism. nih.govresearchgate.netpnas.orgmdpi.comacs.orgacs.orgbiorxiv.orgnih.govmdpi.com In the biosynthesis of holomycin, for example, the gene cluster includes a stand-alone NRPS module. pnas.orgpnas.org This NRPS contains domains such as an adenylation (A) domain predicted to activate cysteine and a thiolation (T) domain. nih.govpnas.org The NRPS is responsible for activating cysteine and potentially forming a Cys-Cys dipeptide intermediate. pnas.orgnih.govmdpi.com Studies on the thiolutin biosynthetic gene cluster have investigated the reaction between two cysteine molecules on the peptidyl carrier protein (PCP) domain of the NRPS (DtpB protein), proposing a mechanism for the biosynthesis of the bicyclic scaffold. researchgate.netnih.govmdpi.com While a condensation (Cy) domain is often present in NRPS proteins involved in peptide bond formation, recent studies suggest that in dithiolopyrrolone biosynthesis, the A domain and PCP domain may work together to incorporate cysteine and form the dipeptide-derived product, potentially without the need for a separate condensation domain. nih.govmdpi.com

Multi-step Oxidative Modifications for Dithiolopyrrolone Core Formation

Following the incorporation of cysteine residues, a series of multi-step oxidative modifications are crucial for forming the characteristic bicyclic dithiolopyrrolone core and its embedded disulfide bridge. nih.govresearchgate.netpnas.orgbiorxiv.org The proposed mechanism for the formation of the core involves significant oxidation, requiring the removal of eight electrons from a Cys-Cys dipeptide backbone, along with fused five-five ring formation and decarboxylation. nih.govpnas.org The gene clusters for dithiolopyrrolones often contain genes encoding several flavin-dependent oxidoreductases, which are likely involved in these oxidation steps. nih.govpnas.org For instance, the holomycin gene cluster in S. clavuligerus includes four such oxidoreductases. pnas.org These enzymes catalyze the complex cyclization and oxidation reactions necessary to convert the linear cysteine-derived precursor into the bicyclic dithiolopyrrolone structure with its unique disulfide bond. nih.govresearchgate.netpnas.orgbiorxiv.org The formation of the disulfide bridge is a key feature of this scaffold. nih.govresearchgate.net

Role of Acyltransferases (e.g., HlmA) in Generating Structural Diversity

Acyltransferases play a crucial role in generating the structural diversity observed in dithiolopyrrolones by transferring acyl groups to the pyrrothine/holothin core structure researchgate.netresearchgate.netcore.ac.uk. In Saccharothrix algeriensis NRRL B-24137, pyrrothine N-acyltransferase activity is responsible for incorporating acyl groups from acyl-CoA, leading to different dithiolopyrrolone derivatives researchgate.netjmb.or.kr. Two putative acyltransferase genes, actA and actB, have been identified in S. algeriensis, analogous to hlmA found in the holomycin biosynthetic gene cluster in Streptomyces clavuligerus researchgate.netresearchgate.net.

Studies have shown that acyltransferase activity can utilize CoA substrates with different chain lengths to produce novel dithiolopyrrolones with various acyl groups core.ac.uk. For instance, the activity of acyltransferase HlmA in the holomycin pathway has been reconstituted in vitro, demonstrating its ability to generate derivatives with isovaleryl-, hexanoyl-, octanoyl-, palmitoyl-, oleoyl-, and 12-hydroxy-stearoyl groups core.ac.uk. In S. algeriensis, two acyltransferase activities, an acetyltransferase and a benzoyltransferase, catalyze the incorporation of linear and cyclic acyl groups, respectively researchgate.netresearchgate.netjmb.or.kr. The protein encoded by actA in S. algeriensis has been characterized as a pyrrothine/holothin N-benzoyltransferase, showing a preference for aromatic acyl groups over linear ones core.ac.uk. This enzyme can utilize either pyrrothine or holothin as substrates and benzoyl-CoA as a co-substrate core.ac.uk.

Kinetic parameters for S. algeriensis acyltransferases:

EnzymeSubstrate 1Substrate 2Km (Substrate 1)Km (Substrate 2)Vmax
AcetyltransferasePyrrothineAcetyl-CoA7.9 µM jmb.or.krNot specified0.63 µmole/min jmb.or.kr
BenzoyltransferasePyrrothineBenzoyl-CoA72 mM core.ac.uk348.65 mM core.ac.ukNot specified
BenzoyltransferaseHolothinBenzoyl-CoA129.5 mM core.ac.uk395.28 mM core.ac.ukNot specified

Functions of Dithiol Oxidases (e.g., HlmI) in Biosynthetic Maturation

Dithiol oxidases, such as HlmI, are essential for the final maturation step in dithiolopyrrolone biosynthesis, specifically the formation of the characteristic disulfide bridge nih.govresearchgate.netpnas.org. HlmI, a thioredoxin oxidoreductase-like enzyme, functions as a dithiol oxidase that efficiently converts the dithiol form of the compound to its disulfide form nih.govresearchgate.net. This enzymatic oxidation is crucial for the biological activity of dithiolopyrrolones nih.govpnas.org.

HlmI shares sequence homology with other dithiol oxidases like GliT and DepH, involved in the biosynthesis of other disulfide-containing natural products nih.gov. While some dithiol oxidases utilize NADPH, HlmI and GliT have been shown to utilize molecular oxygen to drive the oxidation reaction, releasing hydrogen peroxide as a by-product nih.govresearchgate.net. Biochemical studies have confirmed that HlmI is responsible for disulfide bond formation using molecular oxygen as a cofactor researchgate.net. Deletion of the hlmI gene in the producing organism has been shown to abolish the production of the mature dithiolopyrrolone and can result in the accumulation of reduced or modified forms pnas.org.

Regulation of this compound and Dithiolopyrrolone Production by Metabolites and Environmental Factors

The production of dithiolopyrrolones, including this compound, is influenced by various factors, including the availability of metabolites and environmental conditions mdpi.com. The "one strain many compounds" (OSMAC) principle highlights how a single microbial strain can produce different metabolites when grown under varying environmental conditions, such as nutrient content, temperature, and aeration rate mdpi.com.

Specific metabolites can act as precursors or signaling molecules that affect dithiolopyrrolone biosynthesis. For example, the addition of organic acids to the culture medium of S. algeriensis has been shown to lead to precursor-directed biosynthesis of new dithiolopyrrolone analogues researchgate.netjmb.or.krresearchgate.net. The nature and concentration of amino acids, particularly sulfur-containing ones like L-cysteine and L-cystine, can strongly influence the production levels of dithiolopyrrolones nih.govresearchgate.net. L-cysteine and L-cystine at specific concentrations have been shown to induce high levels of dithiolopyrrolone production in S. algeriensis, while L-methionine and its antagonist DL-ethionine strongly inhibit production nih.gov. This suggests a link between the availability of cysteine, a building block for the core scaffold, and the regulation of the biosynthetic pathway nih.gov.

Environmental factors can also trigger the expression of "silent" biosynthetic gene clusters that are not typically active under standard laboratory conditions mdpi.com. Strategies such as altering nutrient composition, temperature, aeration, co-cultivation, and the addition of chemical elicitors have been explored to activate these silent clusters and potentially unlock the production of novel dithiolopyrrolones mdpi.com. Substrate limitation, for instance, may induce secondary metabolism and antibiotic production in S. algeriensis researchgate.net.

Engineered Biosynthesis and Heterologous Expression for Novel Dithiolopyrrolone Analogues

Engineered biosynthesis and heterologous expression techniques have been employed to explore the potential for producing novel dithiolopyrrolone analogues nih.govmdpi.com. By manipulating the genes involved in the biosynthetic pathway or expressing the gene clusters in different host organisms, researchers can potentially generate new derivatives with altered structures and potentially improved properties nih.govmdpi.com.

Heterologous expression of the holomycin gene cluster from S. clavuligerus in Streptomyces albus has successfully led to the production of holomycin nih.govebi.ac.uk. Furthermore, introducing a minimal set of hlm genes (hlm A through M) into an engineered host like S. avermitilis SUKA 22 resulted in a strain that produced holomycin and holothin at higher yields than the wild-type producer nih.gov.

The flexibility of the dithiolopyrrolone biosynthetic pathway has been demonstrated through precursor-directed biosynthesis (PDB), where the addition of unnatural precursors to the fermentation medium of S. algeriensis resulted in the production of novel, unnatural dithiolopyrrolones researchgate.netjmb.or.krresearchgate.net. This approach has yielded derivatives like valeryl-pyrrothine and benzoyl-pyrrothine by adding valeric and benzoic acids, respectively jmb.or.krresearchgate.net. The addition of sorbic acid also induced the production of new derivatives, including crotonyl-pyrrothine and sorbyl-pyrrothine jmb.or.kr.

Engineered biosynthesis utilizing purified enzymes, such as the acyltransferase HlmA, has also shown promise in generating a diverse array of acylated dithiolopyrrolones by providing different CoA substrates nih.govcore.ac.uk. This highlights the potential for in vitro enzymatic synthesis to create novel analogues core.ac.uk.

The identification of dithiolopyrrolone gene clusters in various organisms, including Yersinia ruckeri and marine bacteria, further expands the potential for discovering and engineering new dithiolopyrrolone structures through genome mining and heterologous expression nih.govresearchgate.net.

Chemical Synthesis and Structural Modifications of Thioaurin Analogues

Synthetic Methodologies for the Dithiolopyrrolone Core

The dithiolopyrrolone core, also known as pyrrothine, is the fundamental bicyclic structure found in Thioaurin and related antibiotics like thiolutin (B1682880) and aureothricin (B1665326). The total synthesis of naturally occurring dithiolopyrrolones and their analogues has been reported, with several approaches focusing on building this core structure. Common synthetic methodologies for constructing the pyrrolone portion of the core involve variations on Dieckman cyclizations or Knorr-type condensations. These methods are typically followed by further chemical elaboration to install the sulfur-containing moieties, including the characteristic disulfide bridge, at varying stages of the synthesis. nih.gov

Beyond total synthesis, the dithiolopyrrolone core is also biosynthesized in nature by various bacteria, including Streptomyces species and Yersinia ruckeri. nih.govuni.lunih.govscitoys.comctdbase.org This biosynthetic pathway typically involves a non-ribosomal peptide synthetase (NRPS) that utilizes cysteine building blocks, followed by cyclization, decarboxylation, and oxidation steps to form the bicyclic dithiolopyrrolone scaffold. scitoys.com Understanding the biosynthetic routes has also informed synthetic and semi-synthetic approaches to accessing the core and its derivatives. nih.gov

Design and Chemical Generation of Novel this compound Analogues

The structural diversity within the dithiolopyrrolone class primarily arises from modifications outside the bicyclic core, specifically at the two amide nitrogens. nih.govscitoys.com The design and chemical generation of novel this compound analogues have largely focused on introducing different substituents at these positions to investigate their impact on biological activity and other properties.

One significant approach to generating novel DTP analogues is through precursor-directed biosynthesis (PDB). This method involves feeding synthetic precursors, such as different organic acids, to the producing microorganisms. The enzymatic machinery of the bacteria, particularly acyltransferases, can then incorporate these modified precursors into the dithiolopyrrolone core, yielding new analogues with varying N-acyl groups. nih.govuni.lunih.govctdbase.org For instance, studies using Saccharothrix algeriensis have demonstrated the production of various N-acyl pyrrothine derivatives, including thiolutin (acetyl-pyrrothine), senecioyl-pyrrothine, tigloyl-pyrrothine, isobutyrylpyrrothine, butanoyl-pyrrothine, valeryl-pyrrothine, and benzoyl-pyrrothine, by feeding the corresponding carboxylic acids. nih.govctdbase.org The flexibility of the dithiolopyrrolone biosynthetic pathway in incorporating different acyl groups highlights the potential of PDB for generating structural diversity. nih.gov

Engineered biosynthesis, involving the manipulation of the genes and enzymes responsible for DTP production, offers another route to novel analogues. For example, the acyltransferase enzyme HlmA in the holomycin (B130048) biosynthetic pathway has shown some flexibility in utilizing various CoA substrates, including branched, unsaturated, and hydroxylated acyl CoAs, although it shows a preference for short-chain CoAs and does not readily utilize aromatic variants. nih.gov In vitro reconstitution of enzymatic activity has also been used to generate novel DTPs with different acyl groups. nih.govnih.gov

Chemical synthesis provides a direct route to design and generate specific analogues that may not be accessible through biological methods. Expedient synthetic routes to DTPs like thiolutin and aureothricin, often involving the selective N-methylation of precursors, have been developed, allowing access to various amide derivatives. invivochem.cn These synthetic approaches are crucial for systematically exploring the chemical space around the dithiolopyrrolone core and generating analogues with tailored properties.

Structure-Activity Relationship (SAR) Studies within the Dithiolopyrrolone Class

Structure-Activity Relationship (SAR) studies within the dithiolopyrrolone class aim to understand how structural modifications to the DTP core and its substituents influence biological activity. metabolomicsworkbench.orgnih.gov Given that the primary points of structural diversity lie at the two amide nitrogens, SAR investigations have focused on the nature and position of the substituents at these sites. nih.govscitoys.com

The dithiolopyrrolones, including this compound, exhibit broad-spectrum antibiotic activity against various Gram-positive and Gram-negative bacteria. nih.govuni.lu They have also shown potent antiangiogenic effects. nih.gov SAR studies are essential for identifying the specific structural features responsible for these activities and for optimizing the potency and selectivity of DTP analogues.

Facile synthetic access to DTPs and their derivatives is crucial for conducting comprehensive SAR studies, as it allows for the systematic synthesis of a range of analogues with specific structural variations. invivochem.cn By comparing the biological activities of these analogues, researchers can deduce the structural requirements for optimal activity. While the precise SAR for this compound itself may be less extensively documented compared to well-studied analogues like thiolutin and aureothricin, studies on the broader dithiolopyrrolone class provide valuable insights into the structural features that contribute to their biological effects. For instance, the presence of the disulfide bond in the bicyclic core is considered crucial for their biological activity. uni.luinvivochem.cn

Chemical Degradation and Derivatization Approaches for Structural Assignment

Chemical degradation and derivatization approaches have played a significant role in the structural elucidation and assignment of dithiolopyrrolones, particularly in the early stages of research when advanced spectroscopic techniques were not as readily available. For example, chemical degradation and derivatization methods were instrumental in the definitive structural assignment of thiolutin and aureothricin. nih.gov

Chemical degradation involves breaking down a complex molecule into smaller, more manageable fragments through controlled chemical reactions. Analysis of these fragments can provide information about the connectivity of atoms and the presence of specific functional groups in the original molecule.

Derivatization involves chemically modifying a compound to introduce functional groups that are more amenable to analysis by techniques such as chromatography or spectroscopy. For structural assignment, derivatization can help in the separation and identification of closely related compounds or in confirming the presence and position of specific functional groups. For instance, derivatization followed by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy is a common approach for metabolite identification and structural elucidation of complex natural products. uni.lu While the search results specifically mention the historical use of these methods for related DTPs, the principles and techniques of chemical degradation and derivatization remain valuable tools in the structural characterization of novel or complex dithiolopyrrolone analogues.

Advanced Research Methodologies and Analytical Approaches in Thioaurin Studies

Integrated Genomic and Metabolomic Screening for Natural Product Discovery

The discovery of natural products like Thioaurin often leverages integrated genomic and metabolomic screening techniques. These approaches are particularly valuable in exploring the diverse chemical space produced by microorganisms, such as bacteria and fungi nih.govcsic.es. Genomics provides insights into the biosynthetic potential of an organism by identifying gene clusters (biosynthetic gene clusters, BGCs) that encode the enzymes responsible for producing secondary metabolites nih.govmdpi.com. Metabolomics, on the other hand, involves the global measurement of small-molecule metabolites present in a biological sample mdpi.com.

By integrating these two data types, researchers can correlate specific BGCs with the metabolites they produce, accelerating the discovery, isolation, and structural prediction of novel compounds mdpi.comresearchgate.net. This "metabologenomics" approach has proven valuable in identifying natural products and their associated biosynthetic pathways in microbes researchgate.net. High-throughput screening, combined with rapid genomic and metabolomic profiling, allows for the identification of high-value molecules as probes and drug leads umich.edu. This integrated strategy offers an alternative to traditional untargeted screening methods and helps to reduce rediscovery rates while guiding experimental work towards promising metabolites nih.govcsic.es.

In Vitro Enzymatic Assays for Molecular Target Validation

In vitro enzymatic assays are crucial for validating the molecular targets of compounds like this compound and understanding their inhibitory or modulatory effects. These assays involve reconstituting a specific enzyme or enzymatic pathway in a controlled laboratory setting to measure its activity in the presence and absence of the compound.

Examples of relevant targets studied using such assays include RNA polymerases and JAMM proteases. While direct studies on this compound's interaction with these enzymes were not specifically detailed in the search results, related compounds like Thiolutin (B1682880) have been shown to inhibit RNA polymerase II and JAMM metalloproteases such as Rpn11, Csn5, AMSH, and BRCC36 researchgate.net. Thiolutin was initially investigated for its inhibitory effects on bacterial or fungal RNA polymerases researchgate.net. In vitro assays for RNA polymerase activity, such as measuring the incorporation of radiolabeled nucleotides into newly synthesized RNA, can be used to evaluate the effect of a compound on the enzyme's transcriptional activity nih.gov. Similarly, enzymatic assays for JAMM proteases can measure their deubiquitinating or deneddylating activity, allowing for the assessment of a compound's inhibitory potential researchgate.net. These assays help to determine the potency of inhibition, often expressed as an IC50 value (the half-maximal inhibitory concentration) nih.gov.

Cell-Based Assays for Biological Activity Evaluation

Cell-based assays are essential for evaluating the biological activity of compounds in a more complex, cellular context. These assays utilize live cells to assess the effects of a compound on various cellular processes, providing insights into its potential therapeutic or toxic effects.

Examples of cell-based assays relevant to studying compounds like this compound include those evaluating endothelial cell adhesion and macromolecular biosynthesis. Thiolutin, a compound structurally related to this compound, has been shown to inhibit endothelial cell adhesion researchgate.net. Endothelial cell adhesion assays measure the ability of endothelial cells to adhere to a substrate or to other cells, a process critical in angiogenesis and inflammation thermofisher.comresearchgate.netnih.govmerckmillipore.com. The tube formation assay is a widely used in vitro assay to model the reorganization stage of angiogenesis, measuring the ability of endothelial cells to form capillary-like structures thermofisher.comresearchgate.net.

Cell-based assays can also be used to assess the impact of a compound on macromolecular biosynthesis, such as the synthesis of DNA, RNA, or proteins. While specific examples for this compound were not found, general cell-based assays can measure the incorporation of labeled precursors into these macromolecules to determine if a compound inhibits their synthesis. These assays help to understand how a compound affects fundamental cellular processes necessary for growth and function.

Genetic Mutagenesis and Analysis of Resistant Strains to Elucidate Mechanisms of Action

Genetic mutagenesis and the subsequent analysis of resistant strains are powerful tools for elucidating the mechanism of action of a compound. Mutagenesis involves inducing changes in the genetic material of an organism, either randomly or at specific sites nih.goviaea.org. By exposing cells or organisms to a compound and then selecting for individuals that exhibit resistance, researchers can identify genetic mutations that confer this resistance nih.gov.

Analyzing the location and nature of these mutations can provide crucial information about the compound's cellular target or the pathways involved in resistance nih.govnih.gov. For example, mutations in a gene encoding a protein that the compound interacts with directly could lead to altered binding or function, resulting in resistance. Alternatively, mutations in genes involved in efflux pumps, metabolic enzymes, or repair pathways could also confer resistance by reducing the intracellular concentration of the compound or mitigating its effects. This approach has been used to understand the mechanisms of action and resistance for various antimicrobial compounds wikimedia.org. By comparing the genetic makeup of resistant strains to that of susceptible strains, researchers can pinpoint the genetic determinants of sensitivity or resistance and gain a deeper understanding of how the compound exerts its effects at the molecular level.

Molecular Docking and Computational Chemistry for Ligand-Target Interaction Prediction

Molecular docking and computational chemistry play a significant role in predicting and understanding the interactions between a compound (ligand) and its biological target (typically a protein) at the atomic level openaccessjournals.comnih.gov. These computational methods are widely used in drug discovery to identify potential drug candidates, analyze binding mechanisms, and optimize ligand structures openaccessjournals.comsilicos-it.be.

Molecular docking algorithms predict the preferred binding orientation (pose) and affinity of a ligand within the binding site of a target protein openaccessjournals.comnih.gov. This involves exploring different conformations of the ligand and orientations relative to the target, and scoring the resulting complexes based on their predicted interaction energies openaccessjournals.com. Computational chemistry techniques, such as molecular dynamics simulations, can further refine these predictions and provide insights into the stability of the ligand-target complex and the dynamic nature of their interaction nih.gov.

These computational approaches can be used to screen large libraries of compounds virtually, prioritizing those with the highest predicted affinity for a specific target silicos-it.be. For this compound, molecular docking could be employed to predict how it might bind to potential protein targets identified through other research methodologies, such as enzymatic assays or genetic studies. This can help to validate potential targets and guide further experimental investigations nih.govresearchgate.net. While predicting binding affinity accurately for an entire dataset can be challenging, molecular docking is valuable for identifying plausible binding poses and understanding the types of interactions (e.g., hydrogen bonds, hydrophobic interactions) that may be involved nih.gov.

Future Research Directions and Translational Potential for Thioaurin

Comprehensive Elucidation of Remaining Unclear Mechanisms of Action for Thioaurin

Despite some understanding of the biological activities associated with dithiolopyrrolones, the precise and comprehensive mechanisms by which this compound exerts its effects are not yet fully elucidated. Research on related compounds, such as thiolutin (B1682880), highlights the complexity, indicating that the mode of action for transcription inhibition remains unclear and complicated. nih.gov Thiolutin, for instance, appears to influence multiple cellular pathways, including aspects of glucose metabolism, Tor signaling, Hog/MAPK pathway signaling, P body formation, mRNA degradation, the oxidative stress response, and proteasome activity. nih.gov Further research is needed to determine if this compound shares these multifaceted effects or possesses distinct mechanisms.

Studies have shown that thiolutin acts as an inhibitor of JAMM domain-containing deubiquitinases (DUBs), including key enzymes like Rpn11, Csn5, AMSH, and BRCC36. nih.gov Additionally, thiolutin has been shown to block the activation of the NLRP3 inflammasome at nanomolar concentrations through various pathways. nih.gov A thorough investigation into whether this compound similarly targets these DUBs or inflammasome pathways is crucial. Understanding the specific protein targets and downstream signaling cascades modulated by this compound is a critical step towards defining its full biological profile and therapeutic potential. The challenges in fully understanding the mechanisms of action for some sulfur-containing compounds, as noted with thiopurine drugs, underscore the need for dedicated and in-depth studies on this compound. wikipedia.orgwikipedia.org

Exploration of Undiscovered Biosynthetic Pathways and Cryptic Metabolites

The biosynthesis of dithiolopyrrolones, including this compound, involves complex pathways within producing microorganisms, such as Saccharothrix algeriensis. Research into dithiolopyrrolone biosynthesis in S. algeriensis has shown the incorporation of activated organic acids into the pyrrothine nucleus and the successful generation of new analogs through precursor-directed biosynthesis (PDB). fishersci.ca However, the full spectrum of enzymes, intermediates, and regulatory elements involved in this compound biosynthesis remains to be completely mapped.

Exploring undiscovered biosynthetic pathways could reveal novel enzymes or genetic machinery that could be leveraged for biotechnological production or pathway engineering. The identification of cryptic metabolites – compounds produced under specific, often non-standard, culture conditions – could also uncover novel this compound derivatives with potentially different or enhanced bioactivities. Few studies have specifically aimed at improving dithiolopyrrolone production or stimulating the production of secondary metabolites in S. algeriensis, highlighting a significant area for future work. ontosight.ai Insights from the elucidation of biosynthetic steps for other complex natural products, like thioamitides, using techniques such as pathway engineering and untargeted metabolomics mims.com, could be highly valuable in exploring the biosynthetic landscape of this compound. Investigating the plausible biosynthetic routes, potentially involving precursors like anthranilic acid and cysteine as seen with related thiazole (B1198619) derivatives fishersci.ca, will be essential.

Rational Design and Synthesis of Next-Generation this compound Analogues with Enhanced Specificity

Understanding the structure-activity relationships of this compound and its related dithiolopyrrolones is fundamental for the rational design and synthesis of next-generation analogues. While precursor-directed biosynthesis has demonstrated the ability to generate dithiolopyrrolone analogs fishersci.ca, a more targeted approach based on detailed mechanistic insights is needed.

Future research should focus on identifying the specific structural features of this compound responsible for its observed biological activities and potential off-target effects. Utilizing computational modeling and medicinal chemistry techniques, researchers can design and synthesize analogues with modifications aimed at improving target specificity, potency, pharmacokinetic properties, and reducing potential toxicity. This approach, similar to the rational design efforts seen in the development of antisense oligonucleotides citeab.com and potent antitumor agents mims.com, holds significant promise for creating optimized this compound-based compounds with enhanced therapeutic profiles.

Development of Advanced Probes and Tools for Studying this compound's Cellular Fate and Target Engagement

To gain a deeper understanding of how this compound interacts with biological systems at the cellular level, the development of advanced probes and tools is essential. Studying cellular fate involves tracking the compound's uptake, distribution, metabolism, and excretion within cells. Investigating target engagement confirms whether and how effectively this compound binds to its intended molecular targets in a cellular environment.

Current technologies for assessing cellular target engagement, such as cellular thermal shift assay (CETSA) and NanoBRET®, are valuable but may need adaptation or the development of novel approaches specifically for this compound and its potential targets. wikipedia.orgmims.comwikipedia.org Developing fluorescent or affinity-based probes that can selectively bind to this compound or its cellular targets would enable real-time visualization and quantification of its cellular localization and binding dynamics. Platforms like CeTEAM, which allow for the simultaneous evaluation of drug-target interactions and phenotypic responses, could be highly beneficial. wikipedia.org Furthermore, applying advanced proteomics techniques, including targeted proteomics workflows, can help identify and quantify this compound's engagement with its protein targets within complex cellular lysates. citeab.comfishersci.co.uk These tools will be invaluable for validating mechanisms of action and guiding the development of more effective analogues.

Investigations into Synergistic Effects with Other Therapeutic Modalities

Given the potential biological activities of this compound, exploring its synergistic effects in combination with other therapeutic modalities represents a promising area for translational research. Synergism, where the combined effect of two or more agents is greater than the sum of their individual effects wikipedia.org, can potentially lead to enhanced efficacy, reduced required dosages of individual agents, and consequently, decreased toxicity. wikipedia.org

Future studies should investigate the potential for synergistic interactions between this compound and existing drugs used in areas where this compound or related dithiolopyrrolones have shown activity, such as antifungal treatments or in the context of potential anti-angiogenic or anticancer applications suggested by research on thiolutin. nih.govfishersci.ca Research on the synergistic effects of antimicrobial peptides with conventional antibiotics provides a precedent for such combination therapies, demonstrating improved outcomes and reduced resistance development. citeab.com Identifying rational combinations based on complementary mechanisms of action, as is a key consideration in designing synergistic therapies fishersci.ca, will be crucial for unlocking the full therapeutic potential of this compound.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.